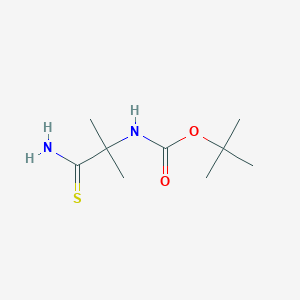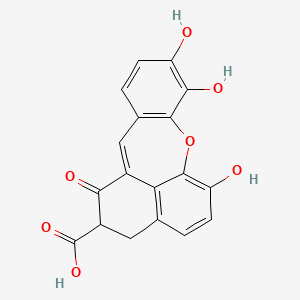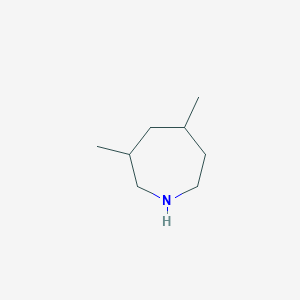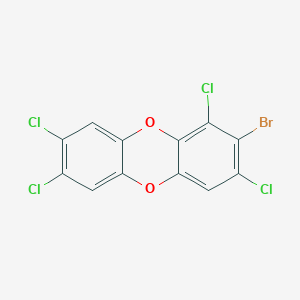
2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin
Vue d'ensemble
Description
2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin is a halogenated aromatic compound belonging to the family of polychlorinated dibenzo-p-dioxins. These compounds are known for their environmental persistence and potential toxicological effects. The structure of this compound consists of two benzene rings connected by two oxygen atoms, with bromine and chlorine atoms substituted at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin typically involves the bromination of 1,3,7,8-tetrachlorodibenzo-p-dioxin. This can be achieved through the reaction of 1,3,7,8-tetrachlorodibenzo-p-dioxin with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.
Industrial Production Methods: Industrial production of this compound is not common due to its toxicological properties. it can be produced as a by-product during the manufacture of other halogenated aromatic compounds, particularly in processes involving chlorination and bromination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or brominated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Less halogenated derivatives.
Substitution: Compounds with substituted functional groups in place of halogen atoms.
Applications De Recherche Scientifique
2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin is primarily used in scientific research to study the toxicological effects of halogenated aromatic compounds. It serves as a model compound for understanding the behavior, environmental persistence, and biological impact of dioxins. Research applications include:
Chemistry: Studying the reactivity and transformation of halogenated aromatic compounds.
Biology: Investigating the compound’s effects on cellular processes and its interaction with biological molecules.
Medicine: Exploring the toxicological impact and potential health risks associated with exposure to dioxins.
Industry: Assessing the environmental impact of industrial processes that produce halogenated aromatic compounds.
Mécanisme D'action
The toxicological effects of 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species, disruption of cellular processes, and potential carcinogenic effects.
Comparaison Avec Des Composés Similaires
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran: Structurally similar but with a furan ring instead of a dioxin ring.
Polychlorinated biphenyls: Another class of halogenated aromatic compounds with similar toxicological properties.
Uniqueness: 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and toxicological profile. The combination of these halogens can affect the compound’s interaction with biological molecules and its environmental behavior.
Propriétés
IUPAC Name |
2-bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3BrCl4O2/c13-10-6(16)3-9-12(11(10)17)19-8-2-5(15)4(14)1-7(8)18-9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJLHLVWECBHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3BrCl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927100 | |
| Record name | 2-Bromo-1,3,7,8-tetrachlorooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131167-13-0 | |
| Record name | 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,3,7,8-tetrachlorooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate](/img/structure/B3432995.png)
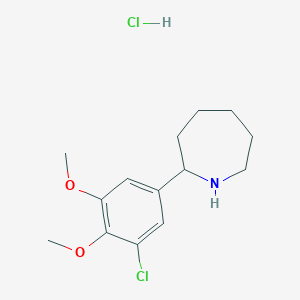
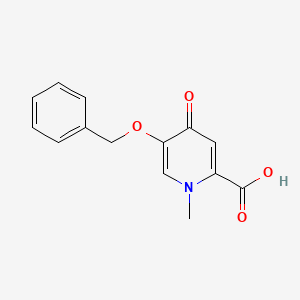
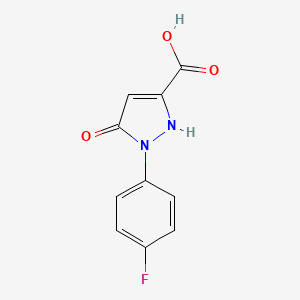
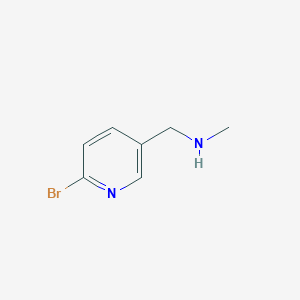
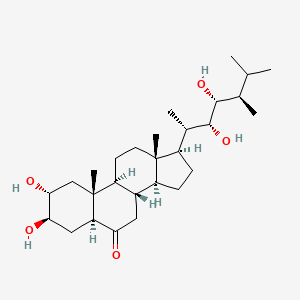

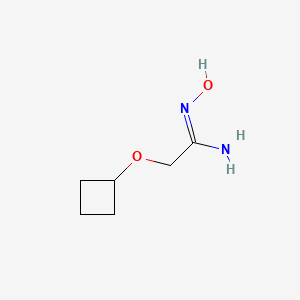
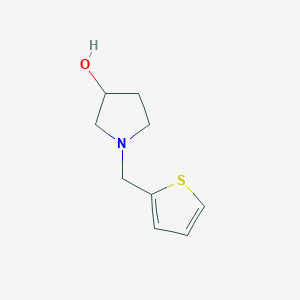
![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3433076.png)

